molecular formula C21H22N5.C2H3O2<br>C23H25N5O2 B12906976 5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate CAS No. 94135-77-0

5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate

Cat. No.: B12906976
CAS No.: 94135-77-0
M. Wt: 403.5 g/mol
InChI Key: RMIOSBVPMTZFAP-UHFFFAOYSA-M
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Description

The compound 5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate is a heterocyclic hybrid featuring an indole core linked via a diazenyl group to a pyrazolium ring, with an acetate counterion. Its structural complexity arises from the conjugation of aromatic systems (indole and phenyl) and ionic interactions between the pyrazol-2-ium cation and acetate anion.

Properties

CAS No.

94135-77-0

Molecular Formula

C21H22N5.C2H3O2
C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

(1,2-dimethylindol-3-yl)imino-(1,5-dimethyl-2-phenylpyrazol-3-ylidene)azanium;acetate

InChI

InChI=1S/C21H22N5.C2H4O2/c1-15-14-20(26(25(15)4)17-10-6-5-7-11-17)22-23-21-16(2)24(3)19-13-9-8-12-18(19)21;1-2(3)4/h5-14H,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

RMIOSBVPMTZFAP-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=[N+]=NC2=C(N(C3=CC=CC=C32)C)C)N(N1C)C4=CC=CC=C4.CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 2,3-Dimethyl-1-phenyl-1H-pyrazol-2-ium Core

  • Cyclocondensation of hydrazines with 1,3-dicarbonyl compounds is the classical route to substituted pyrazoles.
  • For this compound, a substituted hydrazine (e.g., phenylhydrazine) reacts with a 1,3-dicarbonyl compound bearing methyl substituents to yield the 1,5-dimethyl-2-phenylpyrazole intermediate.
  • The pyrazole nitrogen is then quaternized to form the pyrazolium salt, often by reaction with an appropriate alkylating agent or acid to yield the acetate salt form.

Key reaction conditions:

Step Reagents/Conditions Yield (%) Notes
Cyclocondensation Phenylhydrazine + 1,3-dicarbonyl compound 78–97 Regioselectivity influenced by substituents
Quaternization to pyrazolium Alkylating agent or acid (e.g., acetic acid) High Forms stable acetate salt

Preparation of the Indole Diazonium Salt

  • The 1,2-dimethylindole derivative is first converted into its diazonium salt via diazotization .
  • This involves treatment with nitrous acid (generated in situ from sodium nitrite and acid) under cold conditions to form the diazonium intermediate.

Azo Coupling Reaction

  • The diazonium salt of the indole is then coupled with the pyrazolium salt at the 3-position.
  • This azo coupling forms the diazenyl linkage (-N=N-) connecting the indole and pyrazolium moieties.
  • The reaction is typically carried out in aqueous or mixed solvent systems at low temperatures to maintain diazonium stability.

Typical azo coupling conditions:

Parameter Details
Solvent Aqueous acidic or mixed aqueous-organic
Temperature 0–5 °C to prevent diazonium decomposition
pH Slightly acidic to neutral
Reaction time 30 min to 2 hours
Work-up Isolation by filtration or extraction

Research Findings and Optimization Notes

  • Regioselectivity and yield of the pyrazole formation depend on the electronic and steric effects of substituents on the hydrazine and 1,3-dicarbonyl components.
  • Use of iodine as a halogenated agent can enhance cyclization efficiency in pyrazole synthesis.
  • The presence of methyl groups on the indole ring influences the stability and reactivity of the diazonium salt, requiring careful control of diazotization conditions.
  • The acetate counterion stabilizes the pyrazolium salt and facilitates isolation and purification.
  • The azo coupling step is sensitive to pH and temperature; maintaining low temperature and controlled acidity is critical for high yield and purity.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Materials Key Conditions Product/Intermediate Yield (%) References
1 Cyclocondensation Phenylhydrazine + 1,3-dicarbonyl compound Conventional heating, iodine catalyst optional 1,5-dimethyl-2-phenylpyrazole 78–97
2 Quaternization Pyrazole + Acetic acid or alkylating agent Room temperature 2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate High
3 Diazotization 1,2-dimethylindole + NaNO2 + acid 0–5 °C, aqueous acidic medium Indole diazonium salt Moderate
4 Azo coupling Pyrazolium salt + Indole diazonium salt 0–5 °C, aqueous or mixed solvent 5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate Moderate to high

Chemical Reactions Analysis

Types of Reactions

5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Structural Features Physical/Chemical Properties Biological Activity References
5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate Indole, pyrazolium cation, acetate anion, diazenyl linker Likely polar due to acetate; potential crystallinity (inferred from indole-pyrazole analogs) Unreported, but pyrazole/indole hybrids often exhibit bioactivity (e.g., antimicrobial)
F12016 (N-(2-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide) Indole, oxoacetamide, acetylphenyl substituent No reported activity; structural rigidity from amide bond None reported
5-(1,2-Dimethyl-1H-indol-3-yl)-1-phenylimidazolidin-2-one (3e) Indole, imidazolidinone ring, phenyl group Crystalline solid; hydrogen-bonding capacity from imidazolidinone Growth-regulating activity in plant models
Photochromic dithienylethene-indole hybrid Indole, dithienylethene, hexafluorocyclopentene Photochromic (colorless ↔ blue in solution); λmax 592 nm (blue form), 278 nm (colorless) Potential optical applications (e.g., molecular switches)
2-[(5Z)-5-(1-Ethyl-2-oxoindol-3-ylidene)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate Indole, thiazolo-triazole, acetate Solubility influenced by acetate; π-conjugation from fused heterocycles Unreported, but thiazole-triazole systems often show anticancer activity

Structural and Functional Insights

Indole Core Modifications: The 1,2-dimethyl substitution on the indole ring (common in the target compound and analogs) enhances steric hindrance and may influence π-π stacking in crystalline states . Replacement of the diazenyl group in the target compound with oxoacetamide (F12016) or imidazolidinone (3e) alters hydrogen-bonding capacity and bioactivity .

Pyrazolium vs.

Acetate Counterion: The acetate anion may improve aqueous solubility relative to non-ionic analogs (e.g., F12016), though this depends on crystal packing and hydrogen-bonding patterns .

Photochromic Behavior :

  • The dithienylethene-indole hybrid () demonstrates reversible photoisomerization, a property absent in the target compound but relevant for designing light-responsive materials .

Biological Activity

5-((1,2-Dimethyl-1H-indol-3-yl)diazenyl)-2,3-dimethyl-1-phenyl-1H-pyrazol-2-ium acetate (CAS No. 94135-77-0) is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluation, focusing on its pharmacological properties and mechanisms of action.

The molecular formula of the compound is C23H25N5O2C_{23}H_{25}N_{5}O_{2}, with a molecular weight of 403.48 g/mol. The compound's structure features an indole moiety linked to a diazenyl group and a pyrazole ring, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves the coupling of 1H-indole derivatives with diazenyl and pyrazole components. Various synthetic routes have been explored to optimize yield and purity, often utilizing standard organic synthesis techniques such as refluxing and recrystallization.

Biological Activities

The biological activities of this compound have been investigated in several studies:

Antioxidant Activity

Research indicates that pyrazole-based compounds exhibit significant antioxidant properties. The compound demonstrated a strong ability to scavenge free radicals in vitro, which is crucial for mitigating oxidative stress-related diseases .

Anti-Diabetic Activity

In vitro studies assessed the compound's inhibition of α-amylase and α-glucosidase enzymes, which are pivotal in carbohydrate metabolism. The results showed promising anti-diabetic activity, with inhibition percentages comparable to established anti-diabetic agents .

Anti-Cancer Activity

The compound has been evaluated for its anti-cancer properties against various cell lines. In vitro assays indicated that it exhibits cytotoxic effects with IC50 values suggesting potential efficacy in cancer treatment . For instance, derivatives of similar structures have shown IC50 values ranging from 44.49 μM to 72.04 μM against breast cancer cell lines .

The proposed mechanisms for the biological activities include:

  • Antioxidant Mechanism : The compound's ability to donate electrons may neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
  • Enzymatic Inhibition : By inhibiting key enzymes in glucose metabolism, the compound helps regulate blood sugar levels.
  • Cytotoxicity in Cancer Cells : The interaction with specific cellular pathways involved in cancer proliferation and apoptosis is under investigation.

Case Studies

A significant study published in 2023 synthesized various pyrazole derivatives, including this compound, and assessed their biological activities across different disease models. The findings highlighted its potential as a multi-target drug candidate due to its diverse pharmacological effects .

Data Summary

The following table summarizes the biological activities and IC50 values associated with the compound:

Activity IC50 Value (μM) Reference
AntioxidantNot specified
Anti-Diabetic (α-amylase)Not specified
Anti-Cancer (breast cancer)60.72 - 72.04

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